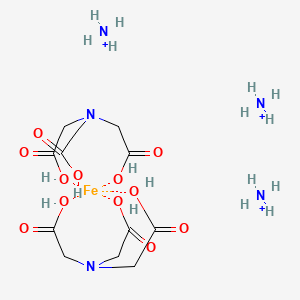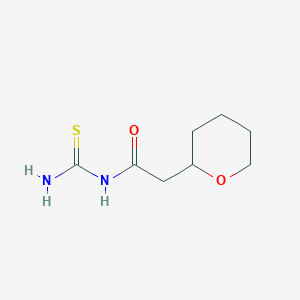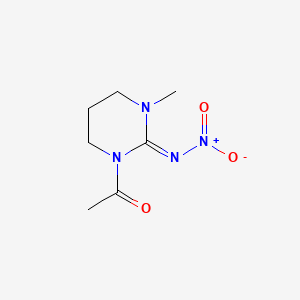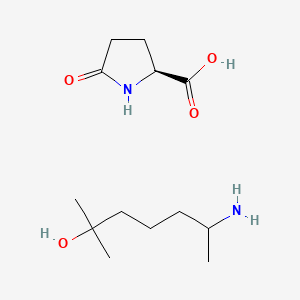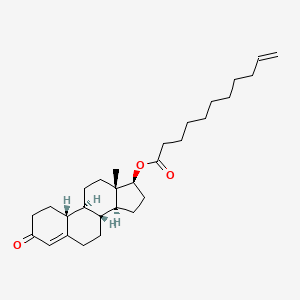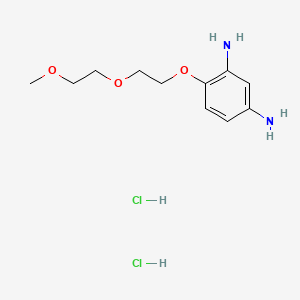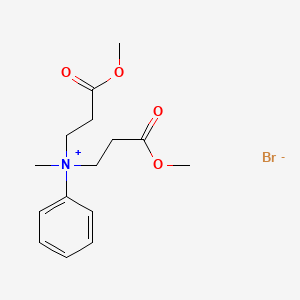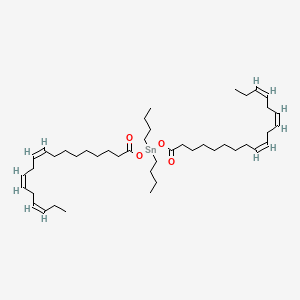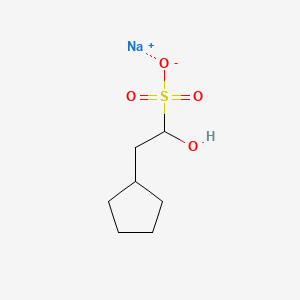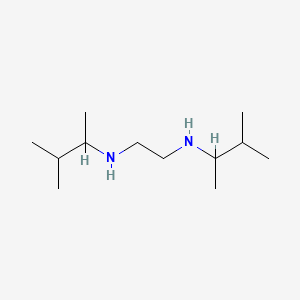
N,N'-Bis(3-methyl-2-butyl)-ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3-methyl-2-butyl)-ethylenediamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two 3-methyl-2-butyl groups attached to the nitrogen atoms of the ethylenediamine backbone. It is used in various chemical processes and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-methyl-2-butyl)-ethylenediamine typically involves the reaction of ethylenediamine with 3-methyl-2-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ethylenediamine+2×3-methyl-2-butylamine→N,N’-Bis(3-methyl-2-butyl)-ethylenediamine
The reaction is usually conducted in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(3-methyl-2-butyl)-ethylenediamine may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the reaction under optimized conditions. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(3-methyl-2-butyl)-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds or alkylating agents are typically used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(3-methyl-2-butyl)-ethylenediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chelating agent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-Bis(3-methyl-2-butyl)-ethylenediamine involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can influence biochemical pathways and processes. Additionally, its structure allows it to participate in hydrogen bonding and other non-covalent interactions, affecting its reactivity and function in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(2-ethylhexyl)-ethylenediamine
- N,N’-Bis(3-methyl-2-pentyl)-ethylenediamine
- N,N’-Bis(2-methyl-2-butyl)-ethylenediamine
Uniqueness
N,N’-Bis(3-methyl-2-butyl)-ethylenediamine is unique due to the specific arrangement of its 3-methyl-2-butyl groups, which confer distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
88618-91-1 |
|---|---|
Molekularformel |
C12H28N2 |
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
N,N'-bis(3-methylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-9(2)11(5)13-7-8-14-12(6)10(3)4/h9-14H,7-8H2,1-6H3 |
InChI-Schlüssel |
BCJDHWHTAVFSAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)NCCNC(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


